Bis-(3-trifluoromethylphenyl)disulfide

Descripción general

Descripción

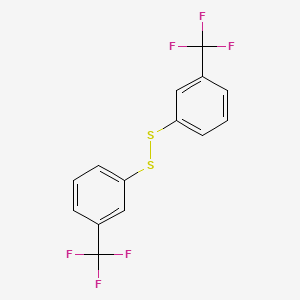

Bis-(3-trifluoromethylphenyl)disulfide: is a chemical compound with the molecular formula C14H8F6S2 and a molecular weight of 354.34 g/mol . It is characterized by the presence of two trifluoromethylphenyl groups connected by a disulfide bond. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3-trifluoromethylphenyl)disulfide typically involves the reaction of 3-trifluoromethylphenyl thiol with an oxidizing agent. One common method is the oxidation of 3-trifluoromethylphenyl thiol using iodine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

2C7H4F3SH+I2→C14H8F6S2+2HI

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate advanced purification techniques to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: Bis-(3-trifluoromethylphenyl)disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of 3-trifluoromethylphenyl thiol.

Substitution: Formation of substituted trifluoromethylphenyl derivatives

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Organocatalysis

- N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea : This derivative has been widely recognized as a privileged catalyst in organic transformations. Its ability to stabilize transition states through hydrogen bonding enhances the efficiency of various chemical reactions, including Michael additions and aldol reactions .

- Case Study : Schreiner's group demonstrated that this thiourea derivative could facilitate the formation of complex organic molecules under mild conditions, significantly improving reaction yields and selectivity.

2. Synthesis of Trifluoromethylated Compounds

- The trifluoromethyl group is known for enhancing the pharmacological properties of compounds. Bis-(3-trifluoromethylphenyl)disulfide serves as a key intermediate in synthesizing various trifluoromethylated pharmaceuticals, which are crucial in drug discovery and development .

- Data Table : Summary of Selected Trifluoromethylated Drugs Derived from this compound

| Drug Name | Target Disease | Year Approved | Mechanism of Action |

|---|---|---|---|

| Dutasteride | Benign Prostatic Hyperplasia | 2001 | 5-alpha-reductase inhibitor |

| Hydroxyflutamide | Prostate Cancer | 2006 | Antiandrogen |

| Cinacalcet | Secondary Hyperparathyroidism | 2004 | Calcimimetic |

Applications in Material Science

1. Development of Functional Materials

- The unique electronic properties imparted by the trifluoromethyl groups allow for the creation of advanced materials with applications in electronics and photonics. These materials are often utilized in sensors and semiconductors due to their stability and performance under varying conditions .

Toxicological Aspects

Due to its high toxicity, this compound poses significant health risks if inhaled or ingested. It has been classified as a potent pulmonary agent capable of causing severe pulmonary edema. Safety protocols must be strictly followed when handling this compound in laboratory environments .

Mecanismo De Acción

The mechanism of action of Bis-(3-trifluoromethylphenyl)disulfide involves its ability to undergo redox reactions and interact with various molecular targets. The disulfide bond can be cleaved to form reactive thiol intermediates, which can then participate in further chemical reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical processes .

Comparación Con Compuestos Similares

Bis(trifluoromethyl)disulfide (C2F6S2): Similar in structure but lacks the phenyl groups.

Bis(pentafluorophenyl)disulfide (C12F10S2): Contains pentafluorophenyl groups instead of trifluoromethylphenyl groups.

Uniqueness: Bis-(3-trifluoromethylphenyl)disulfide is unique due to the presence of both trifluoromethyl and phenyl groups, which impart distinct chemical properties. The trifluoromethyl groups enhance the compound’s electron-withdrawing ability, while the phenyl groups provide aromatic stability. This combination makes it a versatile reagent in various chemical reactions and applications .

Actividad Biológica

Bis-(3-trifluoromethylphenyl)disulfide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of trifluoromethyl groups, enhances its chemical stability and reactivity, making it a valuable candidate for studying biological interactions and therapeutic applications.

The molecular formula of this compound is , and it has a molar mass of approximately 392.38 g/mol. The compound features two 3-trifluoromethylphenyl groups linked by a disulfide bond, which can undergo various chemical reactions, including oxidation and reduction.

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions. The disulfide bond can be cleaved to form reactive thiol intermediates, which may interact with various biomolecules, influencing cellular processes. The trifluoromethyl groups enhance the compound's lipophilicity and potential bioactivity, making it suitable for drug development and therapeutic applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound have been reported as low as 1 µg/mL against certain pathogens, indicating its potent antimicrobial activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research suggests that this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. IC50 values have been recorded in the low micromolar range (3-14 µM), demonstrating significant cytotoxic effects on various cancer types, including breast and prostate cancers .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common bacterial strains. The results indicated that the compound exhibited superior activity compared to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines. Notably, the compound induced G1 phase cell cycle arrest and increased levels of lactate dehydrogenase (LDH), suggesting necrotic cell death mechanisms .

Data Summary Table

Propiedades

IUPAC Name |

1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6S2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAFZYUBUWGSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348191 | |

| Record name | bis-(3-trifluoromethylphenyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18715-44-1 | |

| Record name | bis-(3-trifluoromethylphenyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.